molecular formula C12H16N2O2 B14221543 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- CAS No. 632357-10-9

2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-

Cat. No.: B14221543
CAS No.: 632357-10-9
M. Wt: 220.27 g/mol
InChI Key: XIAJXZHQDDEYKD-JTQLQIEISA-N
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Description

2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- is a compound that belongs to the class of piperidinones. Piperidinones are six-membered nitrogen-containing heterocycles that are widely found in natural products and pharmaceuticals. This compound, in particular, has a methoxyphenyl group attached to the piperidinone ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- can be achieved through various methods. One common approach involves the condensation of p-anisidine (4-methoxyaniline) with a suitable piperidinone precursor under acidic conditions. This reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound can be used in studies related to enzyme inhibition, receptor binding, and other biological processes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- involves its interaction with specific molecular targets. The methoxyphenyl group can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific context of its use, such as in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    2-Piperidinone: A simpler analog without the methoxyphenyl group.

    4-Methoxyphenylpiperidine: A compound with a similar structure but lacking the carbonyl group of the piperidinone.

    N-Phenylpiperidinone: A compound with a phenyl group instead of a methoxyphenyl group.

Uniqueness

2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)- is unique due to the presence of both the piperidinone ring and the methoxyphenyl group. This combination can result in distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

CAS No.

632357-10-9

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

(4S)-4-(4-methoxyanilino)piperidin-2-one

InChI

InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)14-10-6-7-13-12(15)8-10/h2-5,10,14H,6-8H2,1H3,(H,13,15)/t10-/m0/s1

InChI Key

XIAJXZHQDDEYKD-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)N[C@H]2CCNC(=O)C2

Canonical SMILES

COC1=CC=C(C=C1)NC2CCNC(=O)C2

Origin of Product

United States

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